molecular formula C14H16N2O4 B1602508 2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid CAS No. 1111737-56-4

2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid

Cat. No.: B1602508
CAS No.: 1111737-56-4
M. Wt: 276.29 g/mol
InChI Key: LHQRGJCTILOATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyanophenyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Cyanophenyl Group: The cyanophenyl group is introduced through a nucleophilic substitution reaction using 4-cyanobenzyl bromide.

    Coupling Reaction: The protected amino group and the cyanophenyl group are coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid can undergo various chemical reactions, including:

    Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino acid.

    Oxidation: The cyanophenyl group can be oxidized to form carboxylic acids or other derivatives.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for deprotection of the Boc group.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Hydrolysis: Yields the free amino acid.

    Oxidation: Yields carboxylic acids or other oxidized derivatives.

    Substitution: Yields substituted derivatives with new functional groups.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The cyanophenyl group can act as a pharmacophore, while the Boc-protected amino group can be modified to enhance its activity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-cyanophenyl)acetic acid: Lacks the Boc protection, making it more reactive.

    2-((tert-Butoxycarbonyl)amino)-2-(4-methylphenyl)acetic acid: Contains a methyl group instead of a cyano group, altering its chemical properties.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid is unique due to the presence of both the Boc-protected amino group and the cyanophenyl group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in synthesis and research.

Properties

IUPAC Name

2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-4-9(8-15)5-7-10/h4-7,11H,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQRGJCTILOATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585610
Record name [(tert-Butoxycarbonyl)amino](4-cyanophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111737-56-4
Record name [(tert-Butoxycarbonyl)amino](4-cyanophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid
Reactant of Route 6
2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.